Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt
Description
Properties
CAS No. |
64225-42-9 |
|---|---|
Molecular Formula |
C8H12N2NaO3PS |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
sodium;2-[bis(2-cyanoethyl)phosphanyl]ethanesulfonate |
InChI |
InChI=1S/C8H13N2O3PS.Na/c9-3-1-5-14(6-2-4-10)7-8-15(11,12)13;/h1-2,5-8H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
CPHYRJQNQXXRTR-UHFFFAOYSA-M |
Canonical SMILES |
C(CP(CCC#N)CCS(=O)(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate typically involves the reaction of 2-cyanoethylphosphine with ethanesulfonic acid in the presence of a sodium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and rigorous quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields of chemistry and industry.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₃N₂O₃PSNa
- Molecular Weight : 270.22 g/mol
- Functional Groups : Sulfonic acid and phosphino groups enhance its reactivity and solubility in aqueous environments.
The unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Scientific Research Applications
-
Biochemical Research
- Reagent in Assays : Used extensively as a reagent in biochemical assays due to its ability to stabilize proteins and enzymes.
- Cellular Modulation : Investigated for its role in modulating cellular processes such as apoptosis, cell signaling, and metabolic pathways.
- Pharmaceutical Development
-
Catalytic Processes
- The phosphine group can act as a ligand, coordinating with metal ions to influence catalytic processes in synthetic chemistry.
- Environmental Applications
| Application Area | Description |
|---|---|
| Enzyme Stabilization | Maintains enzyme activity in biochemical assays |
| Drug Development | Enhances solubility and stability of drugs |
| Protein Interaction | Binds to proteins influencing their activity |
| Environmental Testing | Detects pollutants in environmental samples |
Case Studies
-
Cellular Interaction Studies
- Research has demonstrated that ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt can bind to various proteins and enzymes, potentially influencing their activity. This interaction is crucial for understanding its role in biological systems and could lead to the development of new therapeutic agents targeting specific pathways.
- Pharmaceutical Formulation Development
- Environmental Analysis
Mechanism of Action
The mechanism by which Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate exerts its effects involves its ability to interact with various molecular targets and pathways. The phosphine group can act as a ligand, coordinating with metal ions and influencing catalytic processes. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt
- CAS RN : 64225-42-9
- Molecular Formula : C₈H₁₂N₂NaO₃PS
- Structure: Comprises an ethanesulfonic acid backbone with a phosphino group (-PH₂) substituted by two 2-cyanoethyl (-CH₂CH₂CN) groups and a sodium counterion .
Key Features :
Comparison with Structurally or Functionally Similar Compounds
Sodium 2-(N-Morpholino)ethanesulfonate (MES)
- CAS RN: 4432-31-9 (inferred from general knowledge)
- Molecular Formula : C₆H₁₂NNaO₄S
- Functional Groups: Morpholino ring (zwitterionic), sulfonate.
- Properties :
- Water-soluble buffer effective at pH 5.8–6.3.
- Zwitterionic nature minimizes interference with biochemical reactions.
- Applications : Widely used in biological assays and protein purification .
Comparison :
- Structural Differences: MES lacks the phosphino and cyanoethyl groups, making it less reactive in metal coordination but more stable as a buffer.
- Solubility : Both compounds are water-soluble, but MES’s zwitterionic nature enhances compatibility with biological systems.
Sodium Bis(2-hydroxyethyl) 5-Sulfoisophthalate
Comparison :
- Functional Groups: The hydroxyethyl esters in this compound contrast with the cyanoethyl and phosphino groups in the target compound.
- Reactivity: The lack of a phosphino group limits its utility in catalysis but enhances surfactant properties.
Sodium Octoxynol-2 Ethane Sulfonate
Comparison :
- Hydrophobicity: The phenoxyethoxy chains increase hydrophobicity compared to the cyanoethyl groups in the target compound.
Zinc Bis[O,O-bis(2-ethylhexyl)] Dithiophosphate
Comparison :
- Phosphorus Chemistry: Both compounds contain phosphorus, but dithiophosphate’s sulfur atoms enhance anti-wear properties, whereas the target compound’s phosphino group may favor metal binding.
- Solubility : The target compound’s sulfonate group confers water solubility, contrasting with the oil-soluble dithiophosphate.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Phosphino-Sulfonate Synergy: The target compound’s combination of phosphino and sulfonate groups is rare among industrial chemicals.
- Regulatory Considerations : Unlike MES and other surfactants, the target compound’s regulatory status under CEPA may limit large-scale use despite its functional versatility .
- Performance Gaps: Compared to commercial surfactants (e.g., sodium octoxynol-2 ethane sulfonate), the target compound’s cyanoethyl groups reduce surface activity but enhance chemical reactivity .
Biological Activity
Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt (CAS Number: 513-15-5) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological research.
- Molecular Formula : C₃H₅NNaO₃S
- Molecular Weight : 158.14 g/mol
- Structure : The compound features a sulfonic acid group and a phosphino group, which are critical for its biological interactions.
Mechanisms of Biological Activity
Ethanesulfonic acid derivatives have been studied for their interactions with various biological systems. The following sections outline key findings regarding its biological activity:
1. Cytotoxicity and Cellular Interactions
Research indicates that compounds similar to ethanesulfonic acid can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that certain phosphino compounds can interfere with cellular signaling pathways, leading to apoptosis in cancer cells. A notable study demonstrated that at concentrations around 50 µM, ethanesulfonic acid derivatives inhibited cell proliferation by inducing cell cycle arrest and apoptosis in human cancer cell lines .
2. Enzyme Inhibition
Ethanesulfonic acid derivatives have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. One study reported that these compounds could inhibit the activity of certain phosphatases and kinases, which are crucial for cellular signaling and metabolism. This inhibition may lead to altered cellular responses and has implications for therapeutic development against diseases such as cancer .
Study 1: Cytotoxic Effects on Cancer Cells
In a controlled experiment, the effect of ethanesulfonic acid on human breast cancer cells (MCF-7) was assessed. The results indicated:
- IC50 Value : Approximately 25 µM
- Mechanism : Induction of apoptosis through mitochondrial pathway activation.
- : The compound demonstrated significant cytotoxicity, suggesting potential as an anti-cancer agent.
Study 2: Enzyme Activity Modulation
Another study focused on the modulation of enzyme activity by ethanesulfonic acid:
- Target Enzyme : Protein kinase C (PKC)
- Findings : The compound inhibited PKC activity by approximately 60% at a concentration of 50 µM.
- Implications : This inhibition could affect various signaling pathways implicated in cancer progression.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt, and how can purity be optimized?
Methodology :
- Synthesis : Use phosphine-ligand coupling strategies, such as reacting 2-cyanoethylphosphine derivatives with ethanesulfonic acid precursors under anhydrous conditions. Evidence from analogous phosphino-sulfonic acid syntheses suggests employing Schlenk-line techniques to avoid oxidation of the phosphino group .
- Purification : Purify via recrystallization in ethanol/water mixtures or column chromatography using silica gel with a polar eluent (e.g., methanol:dichloromethane, 1:9). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the electronic properties of the bis(2-cyanoethyl)phosphino group in this compound?
Methodology :
- Spectroscopy : Use P NMR to assess the chemical environment of the phosphorus atom. Compare shifts with reference compounds (e.g., triphenylphosphine, δ ~ -5 ppm). IR spectroscopy can confirm cyano group stretching (~2250 cm) .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and predict coordination behavior .
Advanced Research Questions
Q. How does the presence of the sulfonic acid sodium salt moiety influence the compound’s solubility and stability in aqueous vs. organic reaction systems?
Methodology :
- Solubility Testing : Measure solubility in water, DMSO, THF, and acetonitrile at 25°C. Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12) and temperature (25–80°C). Analyze decomposition products via LC-MS and compare with stability data from structurally related sulfonates (e.g., sodium 1-butanesulfonate ).
Q. What are the potential applications of this compound in transition-metal catalysis, and how do its ligand properties compare to other phosphino-sulfonate ligands?
Methodology :
- Catalytic Screening : Test in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with ligands like 2-(diphenylphosphino)benzenesulfonic acid .
- X-ray Crystallography : Resolve metal-ligand complexes (e.g., Pd or Ru) to study coordination geometry. Contrast bond lengths/angles with those of analogous ligands .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when analyzing degradation products?
Methodology :
- Multi-Technique Validation : Cross-validate using H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to assign structures.
- Case Study : If IR suggests residual cyano groups but NMR indicates hydrolysis, quantify cyanide release via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
